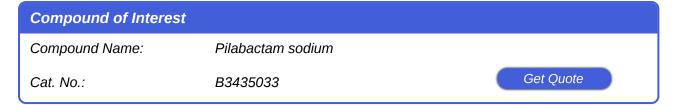


# Pilabactam Sodium: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Pilabactam sodium** is an emerging  $\beta$ -lactamase inhibitor being investigated for its potential to overcome antibiotic resistance in pathogenic bacteria. This technical guide provides a comprehensive overview of the known chemical structure, properties, and biological activity of **Pilabactam sodium**. The information is intended to support research and development efforts in the field of infectious diseases. It is important to note that as a relatively new compound, some physicochemical data and detailed experimental protocols are not yet publicly available. This document compiles the currently accessible information.

### **Chemical Structure and Identification**

**Pilabactam sodium** is the sodium salt of Pilabactam. The structural details and identifiers are crucial for analytical and regulatory purposes.



| Identifier         | Value   | Source |
|--------------------|---|--------|
| Systematic Name    | Sodium (2R,5R)-2-fluoro-7-<br>oxo-1,6-<br>diazabicyclo[3.2.1]octan-6-yl<br>sulfate  | [1]    |
| CAS Number         | 2410688-61-6  | [1][2] |
| Molecular Formula  | C <sub>6</sub> H <sub>8</sub> FN <sub>2</sub> NaO <sub>5</sub> S  | [1]    |
| Molecular Weight   | 262.19 g/mol  | [1][3] |
| Chemical Structure |   |        |
| SMILES             | C1CINVALID-LINKF.[Na+]  | [3]    |
| InChI              | InChI=1S/C6H9FN2O5S.Na/c7<br>-5-2-1-4-3-8(5)6(10)9(4)14-<br>15(11,12)13;/h4-5H,1-3H2,<br>(H,11,12,13);/q;+1/p-<br>1/t4-,5+/m1./s1 | [1]    |
| InChIKey           | UIJIKXQAJBMNIR-<br>JBUOLDKXSA-M   | [1][3] |

# **Physicochemical Properties**

Detailed experimental data on the physicochemical properties of **Pilabactam sodium** are limited in publicly accessible literature. The following table summarizes the available information.



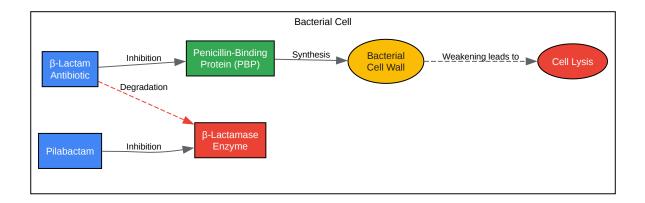
| Property      | Value  | Experimental Protocol  |
|---------------|--|--|
| Appearance    | White to light yellow solid                              | Visual inspection.   |
| Solubility    | Soluble in DMSO (50 mg/mL)<br>and water (≥ 100 mg/mL)[2] | Specific details on the experimental conditions (e.g., temperature, pH) are not provided. A standard protocol would involve dissolving a known mass of Pilabactam sodium in a specific volume of the solvent until saturation is reached, often with the aid of sonication or gentle heating.[2] |
| Melting Point | Not publicly available                                   | A standard method for determining the melting point of a solid is the capillary melting point test. The powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.[4][5][6]                              |
| рКа           | Not publicly available                                   | The pKa can be determined experimentally using potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis. These methods involve monitoring changes in a physical property of the molecule as a function of pH.   |

# **Biological Activity and Mechanism of Action**



Pilabactam is a broad-spectrum covalent serine  $\beta$ -lactamase inhibitor.[2]  $\beta$ -lactamases are enzymes produced by bacteria that provide resistance to  $\beta$ -lactam antibiotics like penicillins and cephalosporins. These enzymes hydrolyze the amide bond in the  $\beta$ -lactam ring, rendering the antibiotic ineffective.[7][8] **Pilabactam sodium**, when co-administered with a  $\beta$ -lactam antibiotic, protects the antibiotic from degradation by these enzymes.[7]

The general mechanism involves Pilabactam acting as a "suicide inhibitor." It binds to the active site of the  $\beta$ -lactamase, forming a stable, covalent intermediate. This inactivation of the  $\beta$ -lactamase allows the partner  $\beta$ -lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its antibacterial effect by inhibiting cell wall synthesis.[7][9]



Click to download full resolution via product page

General mechanism of  $\beta$ -lactamase inhibition by Pilabactam.

## **In Vitro Activity**

**Pilabactam sodium** has demonstrated potent inhibition against a range of serine  $\beta$ -lactamases.



| Enzyme   | IC50 (nM) | Experimental Protocol                        |
|----------|-----------|--|
|          |           | A typical in vitro enzyme                    |
|          |           | inhibition assay would involve               |
|          |           | incubating the purified $\beta$ -            |
|          |           | lactamase enzyme with                        |
|          |           | varying concentrations of                    |
|          |           | Pilabactam sodium for a                      |
|          |           | defined period. A chromogenic                |
| AmpC     | 1 - 175   | β-lactam substrate (e.g.,                    |
| Апрс     | 1-175     | nitrocefin) is then added, and               |
|          |           | the rate of hydrolysis is                    |
|          |           | measured                                     |
|          |           | spectrophotometrically. The                  |
|          |           | IC <sub>50</sub> value, the concentration of |
|          |           | inhibitor required to reduce                 |
|          |           | enzyme activity by 50%, is                   |
|          |           | then calculated.[2]                          |
| CTX-M-15 | 1 - 175   | (As above)[2]                                |
| TEM-1    | 1 - 175   | (As above)[2]                                |
| OXA-48   | 1 - 175   | (As above)[2]                                |
| OXA-23   | 1 - 175   | (As above)[2]                                |
| KPC-2    | 1 - 175   | (As above)[2]                                |

**Pilabactam sodium** potentiates the activity of β-lactam antibiotics against Carbapenem-Resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB).[2] It exhibits low in vitro cytotoxicity (IC $_{50} > 100 \, \mu$ M) in HepG2 cells and shows no significant cardiotoxicity or genotoxicity in preclinical assays.[2]

# **In Vivo Activity**



| Animal Model           | Dosing  | Outcome   | Experimental<br>Protocol   |
|------------------------|---|---|--|
| Murine Thigh Infection | Intravenous injection of 25-100 mg/kg at 1, 3, 5, and 7 hours post-infection in combination with meropenem. | Dose-dependent reduction in bacterial burdens.[2] | A standard murine thigh infection model involves inducing a localized infection in the thigh muscle of mice with a specific bacterial strain. The mice are then treated with the test compounds, and the bacterial load in the infected tissue is quantified at various time points to assess the efficacy of the treatment. |

## **Pharmacokinetics**

Limited pharmacokinetic data for **Pilabactam sodium** is available from preclinical studies in mice.



| Parameter                  | Value        | Experimental Protocol           |
|----------------------------|--------------|---------------------------------|
|                            |              | Male Swiss albino mice were     |
|                            |              | administered a single           |
|                            |              | intravenous injection of 1      |
|                            |              | mg/kg Pilabactam sodium.        |
|                            |              | Blood samples were collected    |
|                            |              | at various time points, and the |
| $T_1/2$ (Half-life)        | 0.64 h       | plasma concentrations of the    |
|                            |              | drug were determined using a    |
|                            |              | validated analytical method,    |
|                            |              | likely LC-MS/MS. The            |
|                            |              | pharmacokinetic parameters      |
|                            |              | were then calculated from the   |
|                            |              | concentration-time data.[2]     |
| AUC (Area Under the Curve) | 412 ng·h/mL  | (As above)[2]                   |
| CI (Clearance)             | 40 mL/min/kg | (As above)[2]                   |

## **Synthesis and Analysis**

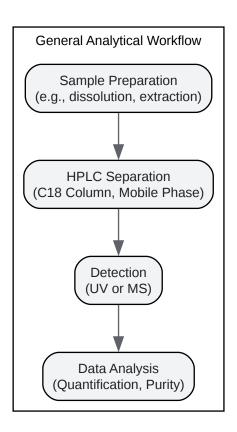
Detailed protocols for the synthesis of **Pilabactam sodium** are not readily available in the public domain. The synthesis of related  $\beta$ -lactamase inhibitors often involves multi-step chemical reactions.

For analysis, High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification and purity assessment of pharmaceutical compounds like **Pilabactam sodium**. A typical Reverse-Phase HPLC (RP-HPLC) method would involve:

- Column: A C18 stationary phase.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
- Detection: UV detection at a wavelength where the analyte has significant absorbance.



Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), would be used for structural confirmation and sensitive quantification in biological matrices.[10][11]



Click to download full resolution via product page

A generalized analytical workflow for **Pilabactam sodium**.

#### **Conclusion and Future Directions**

**Pilabactam sodium** is a promising  $\beta$ -lactamase inhibitor with potent in vitro activity against a broad range of serine  $\beta$ -lactamases and demonstrated in vivo efficacy in a preclinical model. Its development addresses the critical need for new therapies to combat antibiotic-resistant infections.

Further research is required to fully characterize its physicochemical properties, optimize its formulation, and establish a comprehensive understanding of its pharmacokinetic and pharmacodynamic profile in humans. The publication of detailed experimental protocols and additional preclinical and clinical data will be essential for its continued development and potential translation to clinical practice.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. GSRS [precision.fda.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ANT3310 sodium | C6H8FN2NaO5S | CID 153516440 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. Beta-Lactamase Inhibitors StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. β-Lactams and β-Lactamase Inhibitors: An Overview PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Sulbactam sodium? [synapse.patsnap.com]
- 10. Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-sensitivity liquid chromatography-tandem mass spectrometry method for the simultaneous determination of sodium picosulfate and its three major metabolites in human plasma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pilabactam Sodium: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3435033#pilabactam-sodium-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com